Zimeldine-d6: A Technical Guide to its Chemical Properties and Structure
Zimeldine-d6: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties and structure of Zimeldine-d6. Due to the limited availability of specific experimental data for the deuterated form, this document also includes information on the parent compound, Zimeldine, for reference and comparison.
Chemical Properties
Zimeldine-d6 is the deuterated analog of Zimeldine, a selective serotonin reuptake inhibitor (SSRI). The primary chemical properties of Zimeldine-d6 and its parent compound are summarized below.
| Property | Zimeldine-d6 | Zimeldine |
| Molecular Formula | C₁₆H₁₁D₆BrN₂[1][2] | C₁₆H₁₇BrN₂[3] |
| Molecular Weight | 323.26 g/mol [1][2] | 317.22 g/mol |
| CAS Number | Not available | 56775-88-3 |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Chemical Structure
Zimeldine-d6 possesses the same core structure as Zimeldine, with deuterium atoms replacing hydrogen atoms on the N,N-dimethyl group.
Structure of Zimeldine-d6:
(A 2D structural representation would be depicted here. As a text-based AI, I will provide the SMILES notation.)
SMILES: C1=CC(=CC=C1C(=CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C2=CC=CN=C2)Br
Mechanism of Action and Signaling Pathway
Zimeldine, and by extension Zimeldine-d6, functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
The following diagram illustrates the simplified signaling pathway affected by Zimeldine.
Experimental Protocols
Synthesis
A synthetic route for Zimeldine has been described in the literature, which could potentially be adapted for the synthesis of Zimeldine-d6 by utilizing a deuterated dimethylamine source in the final step. The general approach involves the reaction of a suitable precursor with N,N-dimethyl-d6-amine. Due to the lack of a specific published protocol, further methods development and optimization would be required.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
A gas-liquid chromatography (GLC) method has been reported for the analysis of Zimeldine and its metabolite, norzimelidine, in human plasma. This method could be adapted for Zimeldine-d6.
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Principle: Separation of the analyte by gas chromatography followed by detection and quantification using mass spectrometry. The mass difference between Zimeldine-d6 and any internal standard (or non-deuterated Zimeldine) would allow for accurate quantification.
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Sample Preparation: A liquid-liquid extraction or solid-phase extraction would likely be employed to isolate the analyte from the sample matrix.
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Derivatization: The protocol for Zimeldine involves derivatization of its metabolite with heptafluorobutyric anhydride. A similar step might be necessary for Zimeldine-d6 depending on its chromatographic behavior.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Expected Results: The mass spectrum of Zimeldine-d6 would show a molecular ion peak at m/z 323.26, with a characteristic fragmentation pattern that would need to be determined experimentally.
High-Performance Liquid Chromatography (HPLC):
HPLC methods are commonly used for the analysis of antidepressants. A reverse-phase HPLC method could be developed for Zimeldine-d6.
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Principle: Separation of the analyte based on its polarity using a reverse-phase column and a suitable mobile phase.
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Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
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Detection: UV detection at a wavelength where Zimeldine-d6 exhibits maximum absorbance, or mass spectrometry for greater sensitivity and specificity.
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Internal Standard: A suitable internal standard, such as a structurally similar compound, would be used for accurate quantification.
Spectroscopic Data
Specific spectroscopic data (NMR, MS, IR) for Zimeldine-d6 are not publicly available. Researchers would need to acquire this data through experimental analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the aromatic and vinylic protons, while the signals corresponding to the N,N-dimethyl groups would be absent due to deuteration. ¹³C NMR would provide information on the carbon skeleton. ²H NMR would confirm the positions of deuteration.
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Mass Spectrometry (MS): As mentioned, the mass spectrum would be expected to show a molecular ion corresponding to the mass of Zimeldine-d6. The fragmentation pattern would be a key identifier.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule, such as C-H, C=C, C-N, and C-Br bonds. The C-D stretching vibrations would appear at a lower frequency compared to C-H stretching vibrations.
Conclusion
Zimeldine-d6 is a valuable tool for researchers studying the pharmacokinetics and metabolism of Zimeldine. While specific experimental data for the deuterated compound is scarce, the information available for the parent compound provides a strong foundation for the development of synthetic and analytical methodologies. The primary advantage of using Zimeldine-d6 lies in its utility as an internal standard in mass spectrometry-based bioanalytical assays, allowing for precise and accurate quantification of Zimeldine in complex biological matrices. Further experimental work is required to fully characterize the physicochemical and spectroscopic properties of Zimeldine-d6.
